molecular formula C19H18N4O3S B2732074 Benzyl (2-oxo-2-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate CAS No. 2034613-45-9

Benzyl (2-oxo-2-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate

Cat. No. B2732074
CAS RN: 2034613-45-9
M. Wt: 382.44
InChI Key: LIKLOAZPYYONSJ-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimitotic Agents and Biological Activities

Studies on chiral isomers of certain carbamates, including derivatives with structural similarities to the compound , have demonstrated significant biological activities. For instance, the S- and R-isomers of certain ethyl carbamates exhibit potent activities in biological systems, with the S-isomer being more potent. These findings suggest potential applications in developing antimitotic agents for cancer therapy, as these compounds show activity by binding to cellular tubulin, causing cell cycle arrest at mitosis, and exhibiting cytotoxic activity against experimental tumors in mice (C. Temple & G. Rener, 1992).

Heterocyclic Synthesis and Pyrolysis

The gas-phase pyrolysis of substituted aminoazoles, including carbamates, provides valuable insights into the synthesis of heterocyclic compounds. This method demonstrates the potential for utilizing pyrolytic reactions in heterocyclic synthesis, offering a pathway to synthesize new compounds with potential pharmaceutical applications (Nouria A. Al-Awadi & Mohamed Hilmy Elnagdi, 1997).

Antimicrobial and Anticancer Studies

Research on pyridine derivatives, including those structurally related to benzyl carbamates, has revealed promising antimicrobial and anticancer properties. These studies suggest the potential for developing new therapeutic agents based on such derivatives, highlighting the importance of structural modifications to enhance biological activity (Safaa I. Elewa et al., 2021).

Synthesis of Heterocycles

The synthesis of heterocyclic compounds from carbamates and related precursors illustrates the versatility of these compounds in organic chemistry. Such research paves the way for the development of novel heterocyclic molecules with a wide range of applications, from materials science to pharmaceuticals (W. Dean & E. P. Papadopoulos, 1982).

Photodegradation Studies

Research on the photodegradation of urethane model systems, including N-phenyl-carbamate derivatives, provides insights into the stability and degradation pathways of carbamate compounds under UV irradiation. This knowledge is crucial for understanding the environmental fate of these compounds and for designing more stable materials for various applications (H. Beachell & I. Chang, 1972).

properties

IUPAC Name

benzyl N-[2-oxo-2-[(3-thiophen-2-ylpyrazin-2-yl)methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c24-17(12-23-19(25)26-13-14-5-2-1-3-6-14)22-11-15-18(21-9-8-20-15)16-7-4-10-27-16/h1-10H,11-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKLOAZPYYONSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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